molecular formula C15H12N2O4S B4800044 2-(4,5-dimethoxy-2-nitrophenyl)-1,3-benzothiazole

2-(4,5-dimethoxy-2-nitrophenyl)-1,3-benzothiazole

Cat. No.: B4800044
M. Wt: 316.3 g/mol
InChI Key: JLGPTZFSIIXRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two methoxy groups and a nitro group attached to the phenyl ring, which is further connected to a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzaldehyde, which is then subjected to a cyclization reaction with 2-aminothiophenol to form the benzothiazole ring. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the methoxy groups can lead to various derivatives with different functional groups .

Scientific Research Applications

2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the benzothiazole moiety can intercalate into DNA or interact with protein active sites .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
  • 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
  • 4,5-Dimethoxy-2-nitrobenzyl alcohol

Uniqueness

2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the nitrophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,5-dimethoxy-2-nitrophenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-20-12-7-9(11(17(18)19)8-13(12)21-2)15-16-10-5-3-4-6-14(10)22-15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGPTZFSIIXRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-dimethoxy-2-nitrophenyl)-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-(4,5-dimethoxy-2-nitrophenyl)-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-(4,5-dimethoxy-2-nitrophenyl)-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-(4,5-dimethoxy-2-nitrophenyl)-1,3-benzothiazole
Reactant of Route 5
Reactant of Route 5
2-(4,5-dimethoxy-2-nitrophenyl)-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-(4,5-dimethoxy-2-nitrophenyl)-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.